molecular formula C23H21FO8S2 B11482337 Dimethyl 5,5'-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Dimethyl 5,5'-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B11482337
M. Wt: 508.5 g/mol
InChI Key: ATUZNBTYXFKXDB-UHFFFAOYSA-N
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Description

Dimethyl 5,5’-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorinated aromatic ring, methoxy and hydroxy functional groups, and a thiophene-based backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5’-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multiple steps, including the formation of the thiophene rings, introduction of the fluorinated aromatic ring, and esterification reactions. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5’-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Dimethyl 5,5’-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 5,5’-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5,5’-[2-(3-chloro-4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)
  • Dimethyl 5,5’-[2-(3-bromo-4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Uniqueness

The uniqueness of Dimethyl 5,5’-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) lies in its specific combination of functional groups and structural features. The presence of the fluorinated aromatic ring and methoxy groups imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H21FO8S2

Molecular Weight

508.5 g/mol

IUPAC Name

methyl 5-[2-(3-fluoro-4-methoxyphenyl)-1-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-2-oxoethyl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H21FO8S2/c1-9-14(22(28)31-4)18(26)20(33-9)16(17(25)11-6-7-13(30-3)12(24)8-11)21-19(27)15(10(2)34-21)23(29)32-5/h6-8,16,26-27H,1-5H3

InChI Key

ATUZNBTYXFKXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C(C2=C(C(=C(S2)C)C(=O)OC)O)C(=O)C3=CC(=C(C=C3)OC)F)O)C(=O)OC

Origin of Product

United States

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